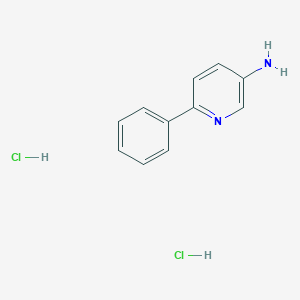

6-phenylpyridin-3-amine;hydrochloride

説明

特性

CAS番号 |

1246767-56-5 |

|---|---|

分子式 |

C11H11ClN2 |

分子量 |

206.67 g/mol |

IUPAC名 |

6-phenylpyridin-3-amine;hydrochloride |

InChI |

InChI=1S/C11H10N2.ClH/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-8H,12H2;1H |

InChIキー |

AEJDVHLTFXGPJQ-UHFFFAOYSA-N |

溶解性 |

not available |

製品の起源 |

United States |

Structure Activity Relationship Sar and Rational Molecular Design of 6 Phenylpyridin 3 Amine Dihydrochloride Derivatives

Elucidation of Key Pharmacophoric Features and Structural Motifs for Biological Interactions

The 6-phenylpyridin-3-amine (B142984) core constitutes a fundamental pharmacophore for interaction with various biological targets. Analysis of its derivatives has highlighted several key features essential for activity. The pyridine (B92270) ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of target proteins, a common interaction mode for kinase inhibitors. The 3-amino group is a critical hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

The phenyl group at the 6-position typically occupies a hydrophobic pocket within the target's active site. This interaction is significant for anchoring the molecule and contributing to its inhibitory potency. The specific nature and substitution pattern of this phenyl ring are pivotal for modulating activity and selectivity.

In the context of multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC), the active site of fibroblast growth factor receptors (FGFR) can be segmented into a hinge region, a hydrophobic pocket, and a P-loop region. The pyridine-3-amine core interacts with the hinge region, while substitutions on the phenyl ring can engage with the hydrophobic pocket and the P-loop. sci-hub.se

Impact of Positional and Substituent Variations on Inhibitory Potency and Selectivity

Systematic modifications of the 6-phenylpyridin-3-amine scaffold have provided deep insights into the SAR of its derivatives. The nature, size, and electronic properties of substituents on both the pyridine and phenyl rings significantly influence inhibitory potency and selectivity.

For instance, in a series of multisubstituted pyridin-3-amine derivatives developed as FGFR inhibitors, replacement of a furan (B31954) fragment with various heteroaryl moieties or a benzene (B151609) ring at the 3-position of the pyridine core showed that a benzene-substituted derivative displayed improved activity compared to furan and thiophene (B33073) analogues. sci-hub.se This suggests that the nature of the aromatic system at this position is a key determinant of potency.

Furthermore, substitutions on the phenyl ring at the 6-position have been shown to be critical. For example, in the development of neuronal nitric oxide synthase (nNOS) inhibitors based on a 6-phenyl-pyridin-2-ylamine scaffold, the introduction of dimethylaminoalkyl or dimethylaminoalkoxy groups at the 4-position of the phenyl ring led to potent inhibitors of the human nNOS isoform. nih.gov

The table below summarizes the impact of various substitutions on the activity of 6-phenylpyridin-3-amine and related derivatives against different targets, as reported in various studies.

| Scaffold | Substituent Position | Substituent | Target | Effect on Activity | Reference |

| Multisubstituted Pyridin-3-amine | 3-position of pyridine | Benzene ring | FGFR | Improved potency | sci-hub.se |

| Multisubstituted Pyridin-3-amine | 3-position of pyridine | Furan/Thiophene | FGFR | Lower potency | sci-hub.se |

| 6-phenyl-pyridin-2-ylamine | 4-position of phenyl | Dimethylaminoalkyl | nNOS | Potent inhibition | nih.gov |

| 6-phenyl-pyridin-2-ylamine | 4-position of phenyl | Dimethylaminoalkoxy | nNOS | Potent inhibition | nih.gov |

| Pyridin-3-amine | Varies | O-CH3 groups | Antiproliferative | Increased number decreases IC50 | mdpi.com |

Structure-Guided Design Principles for Lead Optimization and Analogue Development

Structure-guided design, often leveraging X-ray crystallography and molecular modeling, has been instrumental in the lead optimization of 6-phenylpyridin-3-amine derivatives. By visualizing the binding mode of initial hits within the active site of a target protein, medicinal chemists can rationally design modifications to enhance potency and selectivity.

A key principle in the design of kinase inhibitors is to maximize interactions with the ATP-binding site. For derivatives of 6-phenylpyridin-3-amine, this involves optimizing the hydrogen bonding network with the hinge region of the kinase and improving hydrophobic interactions in the adjacent pockets. For example, the design of novel N-phenylpyrimidin-2-amine derivatives as c-Met inhibitors was guided by docking studies, which showed a common interaction at the ATP-binding site. nih.gov

Another important design principle is the introduction of substituents that can exploit specific features of the target's active site to enhance selectivity. For instance, designing substituents on the phenyl ring that can form interactions with unique residues in the target kinase, but not in closely related kinases, can lead to highly selective inhibitors. This approach was utilized in the development of selective FXIa inhibitors, where hydrophobic P1 fragments were introduced to strengthen interactions with the S1 pocket of FXIa. rsc.org

Computational and In Silico Approaches in SAR Delineation

Computational and in silico methods play a vital role in elucidating the SAR of 6-phenylpyridin-3-amine derivatives and in guiding the design of new analogues. Molecular docking is a widely used technique to predict the binding mode and affinity of these compounds to their target proteins. This approach was used to analyze the putative binding mode of a hit compound against FGFR1, providing insights into the molecular basis of its inhibitory activity. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. QSAR models correlate the chemical structures of a series of compounds with their biological activities, allowing for the prediction of the activity of novel, untested compounds. For a series of 1-adamantylthio derivatives of phenylpyridines, QSAR studies revealed that dipole moment and electrophilic index were important descriptors for their superoxide (B77818) dismutase activities. researchgate.net

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions, helping to understand the conformational changes that may occur upon binding and to estimate the binding free energy. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Biological Activities and Pharmacological Insights of 6 Phenylpyridin 3 Amine Dihydrochloride and Analogues

Antimalarial Activity and Investigation of Parasitic Target Mechanisms

Pyridine (B92270) derivatives have been a cornerstone in the development of antimalarial agents, with many established drugs containing this heterocyclic moiety. researchgate.net Research into analogues of 6-Phenylpyridin-3-amine (B142984) has revealed significant potential in combating malaria parasites, including strains resistant to conventional therapies.

A study involving two series of pyridine derivatives demonstrated notable in vivo antimalarial activity against Plasmodium berghei. nih.govresearchgate.net In a 4-day suppressive test, select compounds showed a high percentage of parasite multiplication inhibition at a dose of 50 µmol/kg. nih.govresearchgate.net Specifically, compounds designated as 2a and 2g inhibited parasite multiplication by 90% and 91%, respectively. nih.gov Furthermore, compound 2g showed promising in vitro activity against a chloroquine (CQ)-resistant strain of Plasmodium falciparum (RKL9), with a half-maximal inhibitory concentration (IC50) of 0.0402 µM. nih.govresearchgate.net

The primary parasitic target mechanism for many of these pyridine analogues appears to be the inhibition of essential enzymes in the parasite's metabolic pathways. researchgate.net Molecular docking studies have suggested that the most active compounds interact with the active site of the dihydrofolate reductase (DHFR) enzyme. nih.govresearchgate.net This interaction, involving several hydrogen and hydrophobic bonds, disrupts the folate synthesis pathway, which is crucial for parasite survival and replication. researchgate.netnih.gov Another identified target is 1-deoxyxylulose-5-phosphate reductoisomerase (DXR), an enzyme in the non-mevalonate pathway for isoprenoid biosynthesis. nih.gov Novel pyridine-containing DXR inhibitors have shown enhanced antimalarial activities, with EC50 values as low as 170 nM against multidrug-resistant P. falciparum. nih.gov

| Compound | Parasite Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Analogue 2g | P. falciparum (RKL9, CQ-resistant) | IC50 | 0.0402 µM | nih.govresearchgate.net |

| Analogue 2a | P. berghei | % Inhibition (50 µmol/kg) | 90% | nih.gov |

| Analogue 2g | P. berghei | % Inhibition (50 µmol/kg) | 91% | nih.gov |

| Analogue 2h | P. berghei | % Inhibition (50 µmol/kg) | 80% | nih.gov |

| Formyl Compound 4p | P. falciparum (Dd2, multidrug-resistant) | EC50 | 170 nM | nih.gov |

Antineoplastic and Antiproliferative Activities in Cancer Research

The pyridine scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent activity against various cancer types. mdpi.com Analogues of 6-Phenylpyridin-3-amine have been investigated for their ability to interfere with cancer cell proliferation and survival through multiple mechanisms.

A key strategy in modern cancer therapy is the targeted inhibition of protein kinases that drive tumor growth and metastasis. The c-Met receptor tyrosine kinase, which is often dysregulated in various cancers, has emerged as a prominent therapeutic target. nih.govwikipedia.orgresearchgate.net A series of novel 2-aminopyridine (B139424) derivatives have been identified as potent, ATP-competitive inhibitors of c-Met kinase. nih.gov Similarly, imidazopyridine derivatives have been synthesized and shown to have nanomolar potency against c-Met in both biochemical and cellular assays. nih.gov For instance, one imidazopyridine compound, 7g, exhibited an IC50 of 53.4 nM in an enzymatic assay and 253 nM in a cellular context. nih.gov These inhibitors typically bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling. nih.govwikipedia.org Molecular modeling has highlighted key residues like Tyr1230 and Arg1208 as crucial for the binding of these inhibitors. nih.gov

| Compound Series | Specific Compound | Assay Type | IC50 Value | Reference |

|---|---|---|---|---|

| Imidazopyridine | 7g | Enzymatic | 53.4 nM | nih.gov |

| Imidazopyridine | 7g | Cellular | 253 nM | nih.gov |

| Aminopyridine | PF-02341066 (Crizotinib) | Biochemical | 6-7 nM (Kᵢ) | medchemexpress.com |

| Triazolopyrazine | PF-04217903 | Biochemical | 6-7 nM (Kᵢ) | medchemexpress.com |

Human tissue nonspecific alkaline phosphatase (h-TNAP) is an enzyme whose overexpression has been linked to various cancers, including bone metastases in prostate and breast cancer. nih.govnih.gov Elevated serum levels of alkaline phosphatase can be an indicator of bone lesions. nih.gov Consequently, inhibiting h-TNAP has become a therapeutic strategy. A library of novel dihydropyridine and pyridine analogues has been synthesized and evaluated for their inhibitory potential against h-TNAP. nih.gov These compounds were found to be potent inhibitors of the enzyme, suggesting a potential mechanism for their anticancer activity by interfering with processes like bone mineralization in metastatic cancer. nih.gov

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a well-established target for anticancer drugs. nih.govresearchgate.net Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. researchgate.net Several pyridine-based analogues have been developed as tubulin polymerization inhibitors that target the colchicine binding site. nih.govresearchgate.net A series of fused imidazopyrazine compounds showed potent efficacy in neuroblastoma cell lines by inhibiting tubulin polymerization, with activity comparable to colchicine. nih.gov Docking studies suggest these compounds bind at the colchicine site, with hydrogen bonds forming between the inhibitor and residues such as β-Asp249. nih.gov This disruption of microtubule function is a key mechanism behind their antiproliferative effects.

| Compound Series | Specific Compound | IC50 Value | Reference |

|---|---|---|---|

| Pyrazolopyrimidoquinoline | 3b | 13.29 µM | researchgate.net |

| Pyrazolopyrimidoquinoline | 3d | 13.58 µM | researchgate.net |

| Reference Standard | Colchicine | 9.21 µM | researchgate.net |

The anticancer potential of 6-Phenylpyridin-3-amine analogues is further evidenced by their broad-spectrum antiproliferative activity against a panel of human cancer cell lines. mdpi.comresearchgate.net Pyridine-based compounds have demonstrated efficacy against cell lines representing breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), colon cancer (HCT-116), and endometrial cancer (Ishikawa). researchgate.netekb.egresearchgate.net For example, certain pyridine-urea hybrids showed potent growth inhibitory activity against the MCF-7 cell line. researchgate.net The structural characteristics of these derivatives, such as the presence and position of specific functional groups (-OH, -NH2), significantly influence their antiproliferative potency. mdpi.com

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| p-hydroxy derivative 13 | Various | Multiple | 1.45–4.25 μM | researchgate.net |

| N-methyl derivative 19 | Various | Multiple | 1.45–4.25 μM | researchgate.net |

| Benzothiazole 53 | Various | Multiple | 1.2-2.0 µM | researchgate.net |

| Pyridine-derived compound 30 | HCT-116 | Colon | 15.4 µM | ekb.eg |

| Pyridine-derived compound 30 | HepG2 | Liver | 9.8 µM | ekb.eg |

| Pyridine-urea 8n | MCF-7 | Breast | <5.00 µM | researchgate.net |

| Aminothienopyrimidine 2 | MCF-7 | Breast | 0.013 µM | nih.gov |

| Aminothienopyrimidine 2 | MDA-MB-231 | Breast | 0.056 µM | nih.gov |

Neuropharmacological and Neuroprotective Activities

Aminopyridine structures have also been explored for their effects on the central nervous system. The compound 4-aminopyridine (4-AP), a simple analogue, is a broad-spectrum blocker of voltage-gated potassium (Kv) channels and is used as a symptomatic therapy in neurological disorders like multiple sclerosis (MS). nih.govnih.gov Its ability to enhance nerve signal conduction along demyelinated axons is the primary mechanism for its clinical benefits, which include improved motor skills. nih.govnih.gov

Beyond symptomatic relief, there is growing evidence that 4-AP and its derivatives may possess neuroprotective properties. nih.gov Research into other related structures, such as 1,4-dihydropyridine derivatives, has shown potent neuroprotective effects in models of Alzheimer's disease. mdpi.com These compounds exhibited free radical scavenging capacity and were able to protect against toxicity induced by oxidative stress and tau hyperphosphorylation. mdpi.com However, it is important to note that some heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been studied for potential neurotoxicity, indicating that structural modifications are critical in determining the neurological effects of these compounds. nih.gov

Selective Modulation of Neuroinflammatory Pathways and Glial Activation

Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes, in response to injury, infection, or neurodegenerative processes. mdpi.com While this response is initially protective, chronic activation contributes to neuronal damage and the progression of various neurological disorders. mdpi.com When activated, glial cells release a variety of signaling molecules, including pro-inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), as well as chemokines and reactive oxygen species. nih.gov This cascade can lead to excitotoxicity and neuronal dysfunction, implicating neuroinflammation as a key pathological feature in conditions such as Alzheimer's disease and depression. nih.govmdpi.com

The activation of microglia, the resident immune cells of the CNS, can be categorized into a pro-inflammatory M1 state and an anti-inflammatory M2 state. nih.gov In many neurodegenerative diseases, a shift towards the M1 phenotype is observed, which exacerbates neuronal injury. nih.gov Similarly, astrocytes become reactive and contribute to the inflammatory environment. nih.gov Key signaling pathways involved in this process include the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, which, upon activation, triggers the release of potent pro-inflammatory cytokines. mdpi.com Given their role in CNS pathology, these neuroinflammatory pathways and states of glial activation have become significant targets for therapeutic intervention. The development of molecules that can selectively modulate these pathways, for instance by promoting a shift from M1 to M2 microglial polarization or by inhibiting inflammasome activation, holds promise for treating neurological disorders.

Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. mdpi.com The primary targets are two related enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). While AChE is the main enzyme for metabolizing acetylcholine in the brain, BChE also plays a role in its hydrolysis and its levels are noted to increase during the progression of Alzheimer's disease. mdpi.commdpi.com Inhibition of these enzymes increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission, which is beneficial for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. mdpi.com

Derivatives of the pyridine scaffold have been extensively investigated as cholinesterase inhibitors. nih.gov A series of pyridine derivatives featuring a carbamic or amidic functional group were designed and synthesized to act as inhibitors for both human AChE (hAChE) and human BChE (hBChE). nih.gov In one study, the carbamate derivative 8 was identified as a highly potent inhibitor of hAChE, while carbamate 11 was the most effective against hBChE. nih.gov Molecular docking studies suggested that compound 8 interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Further research into pyridine amide derivatives showed they are generally more potent inhibitors of BChE than AChE. mdpi.com The strategic replacement of functional groups, such as an amino group with a carbamic one, has been shown to enhance potency towards BChE, leading to more selective inhibitors. mdpi.com

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| Carbamate 8 | Human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 µM | nih.gov |

| Carbamate 11 | Human Butyrylcholinesterase (hBChE) | 0.828 ± 0.067 µM | nih.gov |

| Compound 3 (pyridyl–pyridazine moiety) | Butyrylcholinesterase (BuChE) | 0.297 µM | mdpi.com |

| Compound 5 (pyridyl–pyridazine moiety) | Butyrylcholinesterase (BuChE) | IC₅₀ 0.46 times more effective than donepezil (0.41 µM) | mdpi.com |

| 2-(5-(2-fluorobenzylamino)pentyl)isoindoline-1,3-dione | Acetylcholinesterase (AChE) | 87 nM | mdpi.com |

Investigation of Neuroprotective Mechanisms in Cellular Models

Neuroprotection refers to the strategies and mechanisms capable of defending the central nervous system against neuronal injury and degeneration. Research into phenylpyridine analogues has revealed potential neuroprotective activities that extend beyond simple cholinesterase inhibition. A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques, which are toxic to neurons. mdpi.com

Certain pyridine-based carbamate compounds have demonstrated the ability to inhibit the self-aggregation of the Aβ₄₂ peptide, a critical step in plaque formation. nih.gov Specifically, carbamates 8 , 9 , and 11 were effective in this regard. nih.gov Furthermore, these compounds exhibited low toxicity in human astrocytoma T67 and HeLa cell lines, suggesting a favorable profile for potential therapeutic agents. nih.gov The ability of a single compound to simultaneously inhibit cholinesterases and interfere with Aβ aggregation represents a multi-target approach that is highly desirable for complex neurodegenerative diseases. By addressing multiple facets of the disease pathology—cholinergic deficit, Aβ aggregation, and potentially neuroinflammation—these compounds may offer a more comprehensive neuroprotective effect.

Antimicrobial and Antiviral Spectrum of Activity

Antibacterial and Antifungal Efficacy against Pathogens

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents with different mechanisms of action. ycmou.ac.in Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. A series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ycmou.ac.inresearchgate.net

In these studies, several analogues demonstrated significant antibacterial and antifungal properties, with Minimum Inhibitory Concentrations (MIC) in the range of 5.25-6.5 μg/mL for the most active compounds. ycmou.ac.in The structure-activity relationship analysis indicated that aromaticity and lipophilicity were strongly correlated with antimicrobial efficacy. researchgate.net Certain compounds from this series were found to be more potent than the standard antibiotic Streptomycin. ycmou.ac.in Other related heterocyclic structures, such as 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, have also displayed good antifungal activities against plant pathogens like G. zeae, F. oxysporum, and C. mandshurica in preliminary tests. nih.gov

| Compound Class | Activity Type | Key Findings | Tested Pathogens | Reference |

|---|---|---|---|---|

| N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Antibacterial & Antifungal | MIC values for 7 analogues ranged from 5.25-6.5 μg/mL. Some were more potent than Streptomycin. | Gram-positive bacteria, Gram-negative bacteria, Fungi | ycmou.ac.inresearchgate.net |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Antifungal | Displayed good activity in preliminary tests. | G. zeae, F. oxysporum, C. mandshurica | nih.gov |

| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Antibacterial | Showed good activity against Gram-negative bacteria. | Escherichia coli, Klebsiella pneumoniae | semanticscholar.org |

| Pyrimidine derivatives with amide moiety | Antifungal | Compound 5o showed excellent activity against Phomopsis sp. with EC₅₀ of 10.5 μg/ml. | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal | nih.gov |

Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3) for Antitubercular Development

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multi-drug resistant strains. mdpi.com This has spurred the search for novel drug targets. The Mycobacterial membrane protein Large 3 (MmpL3) has been identified as an essential transporter protein in Mtb, making it a highly attractive target for new anti-TB agents. mdpi.comresearchgate.netnih.gov MmpL3 is responsible for transporting trehalose monomycolate (TMM), a key precursor for mycolic acids, across the mycobacterial inner membrane. mdpi.comnih.gov Mycolic acids are crucial components of the protective outer membrane of Mtb, and their disruption leads to bacterial death. mdpi.com

Several classes of MmpL3 inhibitors have been discovered, many of which feature a pyridine or related heterocyclic core. nih.govresearchgate.net For instance, pyridine-2-methylamine derivatives have been identified as potent MmpL3 inhibitors through structure-based drug design. nih.gov The inhibition of MmpL3 blocks the formation of the bacterial cell wall, a mechanism distinct from current first-line TB drugs. mdpi.comresearchgate.net One of the most advanced MmpL3 inhibitors, SQ109 , is an ethambutol analogue that has progressed to late-stage clinical trials. mdpi.comresearchgate.net SQ109 has demonstrated activity against both drug-sensitive and drug-resistant Mtb and shows synergistic effects when combined with other anti-TB drugs like rifampin and bedaquiline. mdpi.comresearchgate.netnih.gov The development of compounds targeting MmpL3 represents a promising strategy to combat drug-resistant tuberculosis. mdpi.com

Antiviral Effects against Herpesviruses and Other Viral Agents

The pyridine scaffold is also a key component in the development of antiviral agents. While research on direct anti-herpesvirus activity of 6-Phenylpyridin-3-amine is limited, its analogues and related compounds have shown efficacy against a range of other viruses. The family of Flaviviridae, which includes significant human pathogens like Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV), has been a key area of investigation.

A study identified N-phenylpyridine-3-carboxamide (NPP3C) as a potent inhibitor of the DENV life cycle. nih.gov Through time-of-drug-addition experiments, it was determined that NPP3C specifically targets the viral RNA replication step. nih.gov Importantly, this compound also demonstrated broad-spectrum activity, inhibiting the replication of WNV and ZIKV. nih.gov The half-maximal effective concentration (EC₅₀) of NPP3C against DENV was 7.1 μM. nih.gov Structure-activity relationship studies revealed that the pyridine group was essential for its antiviral activity. nih.gov Separately, research into novel therapies for Herpes Simplex Virus (HSV) continues, with a focus on new targets beyond the viral DNA polymerase to overcome resistance issues. nih.govnih.gov While current approved treatments are effective, the development of agents with novel mechanisms, potentially involving pyridine-like scaffolds, remains an active area of research. nih.govnih.gov

Metabolic Enzyme Modulation and Receptor Ligand Properties

Compounds based on the phenylpyridine scaffold have been investigated for their ability to modulate key enzymes involved in metabolic pathways and to act as ligands for critical receptors in the purinergic system. These interactions highlight the therapeutic potential of this chemical class in managing a range of physiological and pathological processes.

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes, as its inhibition prevents the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion. nih.gov The pyridine ring is a key structural motif in several classes of DPP-4 inhibitors.

Research into aminomethyl-pyridines has provided valuable structure-activity relationship (SAR) insights. Studies have shown that the position of the aminomethyl group on the pyridine ring is crucial for inhibitory potency. Compounds featuring an aminomethyl group at the β-position (e.g., position 5) of the pyridine ring tend to exhibit lower IC50 values and thus greater efficacy compared to those with the group at the α-position. nih.govbrieflands.com One study identified 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid as a particularly potent and selective DPP4 inhibitor. researchgate.net

Further structural modifications have led to the development of fused heterocyclic systems containing a pyridine or pyrimidine ring. For instance, a series of β-amino carbonyl 6-(hydroxymethyl)pyrazolopyrimidines were developed as highly potent DPP-4 inhibitors, with some analogues demonstrating IC50 values in the low nanomolar range, comparable to the marketed drug Sitagliptin. nih.govrjraap.comresearchgate.net These findings underscore the importance of the aminopyridine scaffold in designing effective DPP-4 inhibitors for glycemic control.

Table 1: DPP-4 Inhibitory Activity of Selected Pyridine and Pyrazolopyrimidine Analogues

| Compound | Core Structure | DPP-4 IC50 (nM) | Selectivity (DPP8/DPP4) |

|---|---|---|---|

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | Aminomethyl-pyridine | 10 | 660 |

| 5-Aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid | Aminomethyl-pyridine | 0.57 | 238 |

| β-Amino carbonyl 6-(hydroxymethyl)pyrazolopyrimidine analogue (lead compound) | Pyrazolopyrimidine | 21.4 | >4695 |

| Sitagliptin (Reference) | - | 28 | - |

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a critical role in cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24HC). researchgate.net Inhibition of this enzyme has emerged as a therapeutic strategy for neurological disorders associated with neural hyperexcitation. The 4-arylpyridine scaffold has been instrumental in the discovery of potent and selective CH24H inhibitors.

Structure-based drug design has led to the identification of Soticlestat ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4′-bipyridin-3-yl)methanone), a highly potent, selective, and brain-penetrant CH24H inhibitor with an IC50 value of 7.4 nM. rsc.org Soticlestat demonstrated a dose-dependent reduction of 24HC levels in the mouse brain following oral administration. rsc.org Further optimization of 3,4-disubstituted pyridine derivatives resulted in the discovery of a 4-(4-methyl-1-pyrazolyl)pyridine derivative with an IC50 of 8.5 nM, confirming the viability of this scaffold for potent CH24H inhibition. researchgate.net The development of these compounds illustrates a successful application of medicinal chemistry in targeting brain cholesterol metabolism.

Table 2: CH24H Inhibitory Potency of Phenylpyridine Analogues

| Compound | Core Structure | CH24H IC50 (nM) |

|---|---|---|

| Soticlestat (TAK-935/OV935) | 4-Arylpyridine (Bipyridine) | 7.4 |

| 4-(4-methyl-1-pyrazolyl)pyridine derivative 17 | 3,4-Disubstituted Pyridine | 8.5 |

| 4-Benzylpiperidine derivative 3a | 5-Methyl-2-(pyridine-4-yl)benzamide | 110 |

| 4-Benzylpiperazine derivative 3b | 5-Methyl-2-(pyridine-4-yl)benzamide | 93 |

Adenosine receptors, particularly the A3 subtype, are implicated in various physiological processes, including inflammation and cardiovascular function. The 1,4-dihydropyridine framework, a close structural relative of phenylpyridines, has been successfully modified to create potent and selective antagonists for the human A3 adenosine receptor.

Structure-activity relationship studies have shown that incorporating a 6-phenyl substituent on the dihydropyridine ring enhances A3 receptor selectivity. mdpi.com One analogue, a 5-benzyl, 3-ethyl ester 4-phenylethynyl derivative, displayed a Ki value of 31.4 nM at A3 receptors and demonstrated over 1300-fold selectivity against A1 receptors. mdpi.com Another derivative, a 5-benzyl ester 4-trans-β-styryl compound, had a Ki value of 58.3 nM at A3 receptors and was more than 1700-fold selective versus either A1 or A2A receptors. mdpi.com These findings indicate that the 6-phenyl-dihydropyridine scaffold is a promising template for developing selective A3 adenosine receptor antagonists, which can serve as valuable pharmacological tools and potential therapeutic agents.

Table 3: Binding Affinity of 6-Phenyl-1,4-dihydropyridine Analogues at Human A3 Adenosine Receptors

| Compound Analogue | Key Substituents | Ki at hA3 Receptor (nM) | Selectivity vs. A1 Receptor |

|---|---|---|---|

| Compound 28 | 5-benzyl, 3-ethyl ester, 4-phenylethynyl | 31.4 | >1300-fold |

| Compound 26 | 5-benzyl ester, 4-trans-β-styryl | 58.3 | >1700-fold |

| (S)-Niguldipine | - | 2800 | Inactive at A1 |

The versatility of the aminopyridine scaffold extends to the inhibition of other key enzymes involved in metabolic and physiological processes.

Tyrosinase: This copper-containing enzyme is central to melanin biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. nih.gov Novel kojic acid derivatives incorporating an amino pyridine moiety have been synthesized and evaluated as tyrosinase inhibitors. One such derivative, 3-hydroxy-6-(hydroxymethyl)-2-((3-nitrophenyl)(pyridin-2-ylamino)methyl)-4H-pyran-4-one, emerged as the most potent agent in its series, with an IC50 value of 20.42 µM. nih.gov SAR studies revealed that electron-withdrawing groups on the phenyl ring, such as nitro and halogen substituents, favored higher inhibitory activity. nih.gov

α-Amylase and α-Glucosidase: These enzymes are critical for carbohydrate digestion, and their inhibition is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.netdntb.gov.ua Various pyridine-based structures have shown promise in this area. A library of nicotinic acid (a pyridine derivative) analogues demonstrated micromolar inhibition against both α-amylase and α-glucosidase, with lead compounds showing IC50 values of 20.5 µM and 26.4 µM, respectively. nih.gov Furthermore, thiourea derivatives based on 3-aminopyridin-2(1H)-ones have been identified as effective α-glucosidase inhibitors. The most active compound in this class, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, exhibited an IC50 of 9.77 mM, surpassing the activity of the reference drug acarbose. mdpi.com

Table 4: Inhibitory Activity of Pyridine Analogues Against Various Enzymes

| Enzyme Target | Compound Class | Most Potent Analogue | IC50 Value |

|---|---|---|---|

| Tyrosinase | Kojic acid-aminopyridine | Compound 4h (3-NO2 phenyl) | 20.42 µM |

| α-Amylase | Nicotinic acid derivative | Compound 8 | 20.5 µM |

| α-Glucosidase | Nicotinic acid derivative | Compound 39 | 26.4 µM |

| α-Glucosidase | 3-Aminopyridin-2(1H)-one thiourea | Compound 9a | 9.77 mM |

Local Anesthetic Properties: Preclinical Mechanistic Investigations

The fundamental mechanism of action for local anesthetic agents is the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the propagation of action potentials and thus blocks the sensation of pain. frontiersin.org The typical structure of a local anesthetic comprises a lipophilic aromatic group, an intermediate chain, and a hydrophilic amine group. nih.gov The 6-phenylpyridin-3-amine structure fits this general pharmacophore.

Preclinical investigations into compounds with similar structures provide insight into the potential local anesthetic mechanism. A series of substituted aminopyridines have been specifically investigated as blockers of the NaV1.7 sodium channel subtype, which is critically involved in pain pathways. acs.org This suggests a direct mechanistic link between the aminopyridine scaffold and the primary target for local anesthesia. The ability of aminopyridine derivatives to interfere with sodium ion influx is a key finding supporting their potential in this therapeutic area. acs.org While direct studies on 6-phenylpyridin-3-amine as a local anesthetic are limited, the documented activity of its analogues on voltage-gated sodium channels provides a strong rationale for its potential action through this established mechanism.

Preclinical Efficacy Evaluation and in Vitro/in Vivo Methodologies for Biological Activity Assessment

In Vitro Biological Activity Screening Platforms and Cell-Based Assays

The initial step in evaluating the therapeutic potential of pyridine (B92270) derivatives involves high-throughput screening using a variety of in vitro biological and cell-based assays. These platforms are designed to assess the compound's cytotoxic or inhibitory effects against cancer cell lines and pathogenic protozoa.

For antineoplastic activity, a standard approach is to screen the compounds against a panel of human cancer cell lines. This panel often includes representatives from various cancer types to identify broad-spectrum activity or specific selectivity. Commonly used cell lines for screening pyridine derivatives include those from breast cancer (MCF-7, MDA-MB-231), leukemia (K562, U937), lung cancer (A549), and liver cancer (HepG2). arabjchem.orgresearchgate.net The primary endpoint of these assays is typically the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit cell growth by 50%. arabjchem.orgnih.gov

For instance, novel phenylaminopyrimidine derivatives have been evaluated for their inhibitory activity against the human acute monocytic leukemia cell line U937 and the human chronic myeloid leukemia cell line K562. arabjchem.org Similarly, other pyridine-based compounds have shown potent antiproliferative activity against various cell lines, with some exhibiting IC50 values in the low micromolar or even nanomolar range, indicating significant potency. chemijournal.commdpi.com

In the context of antileishmanial activity, in vitro screening is conducted using both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of the Leishmania parasite. Assays against promastigotes of species like L. infantum, L. donovani, and L. mexicana provide an initial measure of direct antiparasitic activity. nih.govnih.govenvigo.com However, activity against the intracellular amastigote form, typically cultured within macrophages (e.g., murine J774.2 cells or primary peritoneal macrophages), is considered more clinically relevant as it mimics the in vivo state of infection. nih.govnih.gov

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Phenylaminopyrimidine (8a) | U937 | Acute Monocytic Leukemia | Not Specified (Potent) | arabjchem.org |

| Phenylaminopyrimidine (8e) | K562 | Chronic Myeloid Leukemia | Not Specified (Potent) | arabjchem.org |

| Pyridine-Thiazole Hybrid (3) | HL-60 | Promyelocytic Leukemia | 0.57 | mdpi.com |

| Pyridine-Thiazole Hybrid (4) | HCT-116 | Colon Carcinoma | 1.8 | mdpi.com |

| Pyridine Derivative (28) | MCF-7 | Breast Adenocarcinoma | 3.42 | ekb.eg |

| Pyridine Derivative (28) | A549 | Lung Carcinoma | 5.97 | ekb.eg |

Animal Models for Efficacy Evaluation in Disease States

Following promising in vitro results, the evaluation of pyridine derivatives progresses to in vivo animal models to assess their efficacy, pharmacokinetics, and preliminary safety in a complex biological system. The choice of model depends on the therapeutic area being investigated.

Rodent models are the most commonly used systems for the in vivo evaluation of anticancer and antileishmanial agents due to their well-characterized genetics, relatively low cost, and established protocols. nih.gov

For antineoplastic studies, human tumor xenograft models are frequently employed. ekb.eg In these models, immunodeficient mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells. Once tumors are established, the animals are treated with the test compound, and efficacy is measured by monitoring tumor growth inhibition over time. nih.gov For example, a pyridine-based tetraindole analog, FCW81, demonstrated significant therapeutic efficacy in a xenograft model of human triple-negative breast cancer, where it not only inhibited tumor growth but also blocked metastasis. nih.gov

In the field of leishmaniasis, the BALB/c mouse is a widely used model for both visceral and cutaneous forms of the disease. nih.govnih.gov For visceral leishmaniasis, mice are typically infected with Leishmania donovani or Leishmania infantum, and the efficacy of a compound is determined by measuring the reduction in parasite burden in the liver and spleen. nih.gov For instance, a pyrazolopyridine derivative, compound 6j, administered to L. donovani-infected BALB/c mice, resulted in over 90% clearance of the parasitic burden in both the spleen and liver. nih.gov For cutaneous leishmaniasis, models using Leishmania mexicana or Leishmania amazonensis infection in BALB/c mice are common, with efficacy assessed by measuring lesion size and parasite load at the site of infection. nih.gov

Non-human primate (NHP) models, such as the rhesus macaque (Macaca mulatta), are considered highly valuable for preclinical research, particularly for infectious diseases like leishmaniasis, because their physiological and immunological responses often closely mimic those of humans. nih.govnih.gov While their use is limited by cost and ethical considerations, they serve as a crucial final step in preclinical evaluation before human trials. nih.gov

NHP models have been instrumental in studying the pathogenesis of leishmaniasis, host-parasite interactions, and for the evaluation of new drugs and vaccines. nih.gov Both Old World monkeys (like macaques) and New World monkeys (like owl monkeys) have been used. nih.govnih.gov For example, rhesus macaques infected with Leishmania species can develop a human-like disease, making them suitable for testing the efficacy of novel therapeutic agents. nih.gov Due to the rapid and severe disease development in some New World species following infection, they have been particularly useful for drug testing. nih.gov

Humanized animal models, particularly mice, are genetically engineered to express human genes, cells, or tissues. mdpi.com These models provide a more accurate platform for predicting human responses to drug candidates, especially concerning metabolism and toxicology.

In oncology, humanized mice can be generated by transplanting human hematopoietic stem cells to create a human immune system, allowing for the study of immunotherapies. mdpi.com For evaluating compounds like pyridine derivatives, liver-humanized mice are particularly relevant. nih.govresearchgate.netinotiv.com In these models, the mouse liver is repopulated with human hepatocytes, making them invaluable for studying the human-specific metabolism and pharmacokinetics of a drug. researchgate.netnih.gov This is critical because species differences in drug-metabolizing enzymes, such as cytochrome P450s, can lead to significant variations in a drug's efficacy and toxicity between rodents and humans. nih.govnih.gov The use of liver-humanized mice can thus provide more predictive data on how a novel pyridine derivative might be metabolized in patients. nih.govresearchgate.net

Assessment of Compound Activity in Drug-Resistant Biological Systems

The emergence of drug resistance is a major challenge in both cancer and infectious disease therapy. nih.govmdpi.com Therefore, it is essential to evaluate the activity of new compounds like 6-phenylpyridin-3-amine (B142984) analogs against resistant biological systems.

In cancer research, this is typically achieved by testing the compounds on a panel of cancer cell lines that have been engineered or selected for resistance to standard chemotherapeutic agents. nih.gov A common mechanism of multidrug resistance (MDR) is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes cytotoxic drugs from the cell, preventing them from reaching their target. mdpi.comnih.gov Studies often compare the IC50 values of a new compound in a drug-sensitive parental cell line versus its drug-resistant counterpart (e.g., MCF-7 vs. MCF-7/TH or SW-620 vs. SW620/AD-300). nih.gov A low resistance index (the ratio of IC50 in the resistant line to the sensitive line) suggests the compound may be able to overcome existing resistance mechanisms.

Similarly, in leishmaniasis research, drug-resistant parasite strains are a growing concern, particularly for first-line treatments like antimonials. nih.gov The activity of novel compounds can be assessed against Leishmania strains with experimentally induced or clinically derived resistance. For example, in a study on aminopyrazoles, Leishmania infantum promastigotes were successfully selected for resistance in vitro by stepwise increases in drug concentration. nih.gov The resulting resistant lines were then used to study mechanisms of resistance and to screen for cross-resistance with other antileishmanial drugs. nih.gov

The following table presents data on the resistance index of selected aminopyrazole compounds against Leishmania infantum.

| Compound | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Reference |

| DNDI-1044 | 0.8 | 19.6 | 24.5 | nih.gov |

| DNDI-8012 | 7.8 | 45.0 | 5.8 | nih.gov |

Investigation of Combination Therapeutic Approaches and Synergistic Effects

Combining a novel agent with existing therapies can enhance efficacy, reduce toxicity by allowing for lower doses, and potentially overcome drug resistance. ekb.eg The preclinical evaluation of pyridine derivatives often includes studies to identify synergistic interactions with standard-of-care drugs.

In oncology, the combination effects are typically assessed in vitro using methods like the Chou-Talalay method, which calculates a combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. For example, the combination of pyrazoloacridine, an acridine-based agent, with doxorubicin, topotecan, and etoposide (B1684455) demonstrated synergistic cytotoxicity in both sensitive and doxorubicin-resistant human colon and breast cancer cell lines. nih.gov

In vivo studies are also crucial for validating synergistic effects. In a study on leishmaniasis, the combination of a pyrazolopyridine derivative with a subcurative dose of the oral antileishmanial drug miltefosine (B1683995) was tested in L. donovani-infected BALB/c mice. nih.gov The combination therapy resulted in almost complete amelioration of the disease (>97% inhibition), a significantly better outcome than either agent alone, by augmenting the host's immune response. nih.gov This highlights the potential of pyridine-based compounds to be used as adjuncts to existing therapies, potentially shortening treatment duration and reducing the risk of resistance.

Advanced Structural and Mechanistic Investigations

Molecular Docking and Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 6-Phenylpyridin-3-amine (B142984), molecular docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.

Given the structural similarities of the 6-phenylpyridine scaffold to known kinase inhibitors, a primary focus of docking studies has been on various protein kinases. researchgate.netresearchgate.net For instance, cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, have been identified as potential targets. researchgate.net A hypothetical docking study of 6-Phenylpyridin-3-amine into the ATP-binding pocket of a kinase, such as CDK2, can reveal key binding interactions.

The phenyl group at the 6-position of the pyridine (B92270) ring can engage in hydrophobic interactions with nonpolar residues in the kinase's active site. The amine group at the 3-position is capable of forming critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions anchor the molecule within the active site, and variations in these interactions across different analogs can explain differences in inhibitory potency.

Below is an interactive data table summarizing the predicted binding energies and key interacting residues for 6-Phenylpyridin-3-amine and a set of hypothetical analogs docked into a putative kinase target.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 6-Phenylpyridin-3-amine | -8.5 | LEU83, GLU81, LYS33 | GLU81 (backbone C=O), LYS33 (side chain NH3+) | LEU83, ILE10, VAL18 |

| Analog A (4'-fluoro) | -8.7 | LEU83, GLU81, LYS33 | GLU81 (backbone C=O), LYS33 (side chain NH3+) | LEU83, ILE10, VAL18 |

| Analog B (4'-methoxy) | -8.2 | LEU83, GLU81, LYS33 | GLU81 (backbone C=O) | LEU83, ILE10, VAL18 |

| Analog C (N-methyl) | -8.0 | LEU83, GLU81 | GLU81 (backbone C=O) | LEU83, ILE10, VAL18 |

Note: This data is illustrative and based on typical results from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For 6-Phenylpyridin-3-amine and its derivatives, QSAR studies can be employed to predict their inhibitory potency against a specific target and to guide the design of new analogs with improved activity.

The development of a robust QSAR model begins with the synthesis and biological evaluation of a series of analogs of 6-Phenylpyridin-3-amine. Various molecular descriptors are then calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The following interactive table presents a hypothetical QSAR model for a series of 6-Phenylpyridin-3-amine analogs.

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Hydrophobicity) | +0.65 | Positive (Increased hydrophobicity correlates with higher activity) |

| Dipole Moment | -0.23 | Negative (Lower dipole moment is favorable) |

| Molecular Weight | -0.15 | Negative (Smaller molecules are preferred) |

| Hydrogen Bond Donors | +0.45 | Positive (More H-bond donors enhance activity) |

Note: This data is for illustrative purposes to demonstrate the principles of a QSAR model.

Biochemical Pathway Interrogation and Molecular Target Validation Studies

While computational studies like molecular docking and QSAR provide valuable insights, experimental validation is crucial to confirm the molecular targets of 6-Phenylpyridin-3-amine and to understand its impact on cellular pathways.

Based on the hypothesis that 6-Phenylpyridin-3-amine may target protein kinases, initial target validation studies would involve in vitro kinase assays against a panel of kinases to determine its inhibitory activity and selectivity.

Once a primary target is confirmed, further studies are necessary to understand how its inhibition by 6-Phenylpyridin-3-amine affects downstream biochemical pathways. For example, if the compound inhibits a kinase involved in a cell signaling pathway, techniques such as Western blotting can be used to measure the phosphorylation status of downstream substrate proteins. A decrease in the phosphorylation of these substrates in the presence of the compound would provide evidence of its on-target activity within a cellular context.

Cell-based assays are also critical for validating the biological effect of target engagement. For instance, if the target kinase is involved in cell proliferation, treatment of cancer cell lines with 6-Phenylpyridin-3-amine would be expected to inhibit cell growth.

The table below outlines a hypothetical workflow for the biochemical pathway interrogation and molecular target validation of 6-Phenylpyridin-3-amine.

| Experimental Approach | Objective | Expected Outcome |

| In vitro Kinase Panel Screen | Identify primary kinase targets and selectivity profile. | Potent inhibition of a specific kinase or a small subset of kinases. |

| Western Blot Analysis | Confirm inhibition of the target kinase in a cellular context. | Decreased phosphorylation of downstream substrates of the target kinase. |

| Cell Proliferation Assay | Determine the effect of target inhibition on cell growth. | Dose-dependent inhibition of proliferation in cell lines where the target is a known driver of growth. |

| Target Knockdown/Overexpression | Validate that the compound's effect is mediated through the intended target. | Knockdown of the target mimics the effect of the compound, while overexpression confers resistance. |

Note: This table represents a typical experimental cascade for target validation.

Future Research Directions and Translational Potential in Chemical Biology

Emerging Synthetic Strategies for Novel 6-Phenylpyridin-3-amine (B142984) Scaffolds

The development of innovative and efficient synthetic methodologies is crucial for expanding the chemical space around the 6-phenylpyridin-3-amine core. Future research is trending away from traditional, often harsh, multi-step syntheses towards more elegant and sustainable strategies.

Key emerging strategies include:

Advanced Cross-Coupling Reactions: Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are foundational for constructing the core scaffold. mdpi.comnih.gov Future work will likely focus on using next-generation catalysts that offer higher yields, broader substrate scope, and milder reaction conditions, making the synthesis more efficient and environmentally benign. researchgate.net

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial parts of all components, are a powerful tool for rapidly generating molecular diversity. The application of MCRs to synthesize highly substituted pyridine (B92270) derivatives is an area of growing interest. nih.gov For example, a three-component condensation of an aldehyde, an amine, and a cyano-containing compound can yield complex pyrazolo[3,4-b]pyridines in a single, efficient step. nih.gov

Metal-Free Synthesis: To address the environmental and economic costs associated with transition metal catalysts, metal-free synthetic routes are gaining traction. Strategies involving condensation between α,β-unsaturated aldehydes and propargylamine, catalyzed by simple bases like sodium bicarbonate, represent a greener approach to constructing substituted pyridines. nih.gov

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the production of compound libraries based on the 6-phenylpyridin-3-amine scaffold. This high-throughput approach allows for the rapid exploration of structure-activity relationships (SAR) by systematically varying substituents around the core structure.

These advanced synthetic approaches will enable the creation of large, diverse libraries of novel 6-phenylpyridin-3-amine analogues, providing a rich resource for screening against a wide array of biological targets.

Exploration of Unconventional Biological Targets and Disease Indications

While initially explored for a specific set of targets, the versatility of the 6-phenylpyridin-3-amine scaffold allows for its application across a broad spectrum of diseases. Future research is poised to investigate its potential against unconventional biological targets, moving beyond established indications.

Neurodegenerative Diseases: The aggregation of proteins like α-synuclein is a hallmark of Parkinson's disease. mdpi.com Novel derivatives of the related N-(methoxypyridin-3-yl)quinoline-2-amine scaffold have been developed as imaging agents for detecting these aggregates, suggesting that the 6-phenylpyridin-3-amine core could be adapted for both diagnostic and therapeutic roles in neurodegenerative conditions. mdpi.com Additionally, related scaffolds have shown inhibitory activity against Monoamine Oxidase B (MAO-B), a key target in Parkinson's disease and depression. frontiersin.org

Oncology and Kinase Inhibition: The pyridin-3-amine framework is a key component in a multitude of protein kinase inhibitors. nih.gov Research has demonstrated that derivatives can act as multi-targeted inhibitors against kinases implicated in non-small cell lung cancer (NSCLC), such as FGFR, RET, EGFR, and ALK. nih.gov Further exploration is focused on developing covalent inhibitors that target Fms-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants, which are critical drivers in acute myeloid leukemia (AML). nih.govnih.gov

Infectious Diseases: The pyridine nucleus is being investigated for novel antimicrobial and antiviral applications. researchgate.netmdpi.com Derivatives of 2-benzoxyl-phenylpyridine have shown potent antiviral activity against Coxsackievirus B3 (CVB3), a cause of viral myocarditis, and Adenovirus 7 (ADV7). mdpi.com The mechanism appears to involve the inhibition of early-stage viral replication, presenting a promising avenue for developing new antiviral agents. mdpi.com

Inflammatory Conditions: Certain derivatives of the broader aminopyridine class have demonstrated significant anti-inflammatory properties. For instance, 6-aryl-3-amino-thieno[2,3-b]pyridine analogues have been identified as potent inhibitors of nitric oxide (NO) production, a key mediator in inflammation. nih.gov This suggests the potential for developing 6-phenylpyridin-3-amine-based compounds as novel treatments for inflammatory disorders.

Development of Advanced Analogues with Tuned Pharmacological Profiles

A central focus of future research will be the rational design of advanced analogues with optimized pharmacological properties. This involves meticulous structure-activity relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).

Systematic modification of the 6-phenylpyridin-3-amine scaffold has revealed key insights into its SAR. For example, in the context of antiproliferative activity, the number and position of substituents on the phenyl ring can dramatically influence potency. mdpi.com Similarly, for antitubercular pyrazolo[1,5-a]pyrimidin-7-amines, a 4-fluorophenyl group at the 3-position was found to be highly effective. mdpi.com

The table below summarizes general SAR trends observed in related pyridine derivatives, which can guide the future design of 6-phenylpyridin-3-amine analogues.

| Scaffold Position | Modification | Observed Effect on Biological Activity | Reference(s) |

| Phenyl Ring | Introduction of methoxy (B1213986) (-OCH₃) groups | Increasing the number of -OCH₃ groups can increase antiproliferative activity (decrease IC₅₀). | mdpi.com |

| Phenyl Ring | Addition of halogens (e.g., -F, -Cl) | A 4-fluoro substituent often enhances potency against various targets, including M.tb. | mdpi.com |

| Pyridine Ring | Substitution at various positions | Can modulate selectivity and potency; for example, substituents on the 7-(2-pyridylmethylamine) portion of pyrazolopyrimidines showed good activity. | mdpi.com |

| Amine Group | Derivatization or incorporation into fused rings | Can lead to entirely new classes of compounds, such as thienopyridines with anti-inflammatory or anti-Alzheimer's properties. | nih.govnih.gov |

Future efforts will leverage computational tools like molecular docking and in silico screening to predict the binding of novel analogues to their targets, thereby rationalizing the design process and accelerating the identification of lead compounds with superior, fine-tuned pharmacological profiles. nih.govmdpi.com

Contribution of 6-Phenylpyridin-3-amine Dihydrochloride (B599025) Research to Early-Stage Drug Discovery Pipelines

Research on 6-Phenylpyridin-3-amine dihydrochloride and its analogues makes a significant contribution to the broader landscape of drug discovery. Pyridine-based ring systems are among the most prevalent heterocyclic scaffolds in pharmaceuticals, found in numerous FDA-approved drugs. dovepress.comnih.gov

The key contributions include:

Enriching Chemical Libraries: The synthesis of novel 6-phenylpyridin-3-amine derivatives expands the collection of drug-like molecules available for high-throughput screening. This chemical diversity is the foundation of early-stage drug discovery, increasing the probability of finding hits against new and challenging biological targets.

Validating Novel Targets: By developing potent and selective probes based on this scaffold, researchers can investigate the function of novel biological targets and validate their role in disease. For example, the development of specific kinase inhibitors helps to elucidate the complex signaling pathways that drive cancer progression. nih.govnih.gov

Providing Lead Compounds: The 2-aminopyridine (B139424) moiety is considered a valuable starting point in drug discovery due to its simple, low molecular weight design, which allows for straightforward chemical modification and optimization. rsc.org A promising hit from a screening campaign, based on the 6-phenylpyridin-3-amine scaffold, can serve as a lead compound—a starting point for a full-fledged medicinal chemistry program aimed at developing a clinical candidate.

Building Structure-Activity Relationship Knowledge: Every study on a 6-phenylpyridin-3-amine analogue contributes to a collective database of SAR knowledge. This information is invaluable for medicinal chemists, guiding the design of future molecules with improved properties and avoiding known liabilities, not only for this specific scaffold but for the wider class of aminopyridine drugs. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6-phenylpyridin-3-amine dihydrochloride in synthetic intermediates?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical to resolve aromatic proton environments and confirm the phenyl-pyridine scaffold. Polarimetry or X-ray crystallography may supplement chiral purity analysis if stereocenters are present .

Q. How can researchers optimize the synthesis of 6-phenylpyridin-3-amine dihydrochloride to improve yield?

- Methodological Answer : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenyl group to the pyridine core. Monitor reaction progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy. Acidic workup (e.g., HCl) converts the free base to the dihydrochloride salt. Purification via recrystallization in ethanol/water mixtures enhances purity .

Q. What stability considerations are critical for storing 6-phenylpyridin-3-amine dihydrochloride?

- Methodological Answer : Store under inert gas (argon/nitrogen) at −20°C in desiccated conditions to prevent hygroscopic degradation. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to assess decomposition products. Avoid exposure to light, as aromatic amines are prone to photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6-phenylpyridin-3-amine derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). Control for salt form differences (e.g., dihydrochloride vs. free base), as solubility impacts bioavailability. Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters and reduce false positives .

Q. What strategies are effective for studying the degradation pathways of 6-phenylpyridin-3-amine dihydrochloride in biological matrices?

- Methodological Answer : Simulate metabolic conditions using liver microsomes or recombinant cytochrome P450 enzymes. Analyze metabolites via LC-MS/MS with collision-induced dissociation (CID) to fragment ions. Compare degradation profiles in plasma vs. buffer systems to differentiate enzymatic vs. pH-driven hydrolysis .

Q. How can computational modeling guide the design of 6-phenylpyridin-3-amine derivatives with enhanced target selectivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target protein crystal structures (e.g., kinases or GPCRs) to predict binding modes. Apply machine learning (QSAR models) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Validate predictions via synthesis and SPR-based binding assays .

Q. What experimental approaches mitigate interference from counterions (e.g., dihydrochloride) in spectroscopic analyses?

- Methodological Answer : Use ion-exchange chromatography to isolate the free base before NMR or IR analysis. For elemental analysis, subtract chloride contributions via titration (e.g., Volhard method). In mass spectrometry, employ electrospray ionization (ESI) in positive mode to detect the protonated amine without chloride adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。